molecular formula C16H8ClF4N3O2S B13693812 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide

3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide

Cat. No.: B13693812
M. Wt: 417.8 g/mol
InChI Key: QTVBEVLDVQRJMZ-UHFFFAOYSA-N
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Description

3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isothiocyanates, which undergo cyclization and subsequent functional group modifications to yield the final product. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen exchange or nucleophilic substitution at the chloro or fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while nucleophilic substitution at the chloro position could result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Use in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Benzamide Derivatives: Compounds with variations in the benzamide moiety.

    Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological properties.

Uniqueness

3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H8ClF4N3O2S

Molecular Weight

417.8 g/mol

IUPAC Name

3-chloro-N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H8ClF4N3O2S/c17-9-4-7(3-8(5-9)16(19,20)21)13(25)23-24-14(26)11-6-10(18)1-2-12(11)22-15(24)27/h1-6H,(H,22,27)(H,23,25)

InChI Key

QTVBEVLDVQRJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC(=C3)Cl)C(F)(F)F

Origin of Product

United States

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